molecular formula C21H35N5O3 B5065738 N-{1-[1-(N-acetyl-L-leucyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide

N-{1-[1-(N-acetyl-L-leucyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide

Cat. No. B5065738
M. Wt: 405.5 g/mol
InChI Key: VJWOCGYMHQJYIU-SFHVURJKSA-N
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Description

N-{1-[1-(N-acetyl-L-leucyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide, commonly known as ALP-205, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been found to exhibit promising bioactivity against various diseases.

Mechanism of Action

The exact mechanism of action of ALP-205 is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of prostaglandins that cause inflammation and pain. ALP-205 also appears to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating inflammation and cell growth.
Biochemical and Physiological Effects:
ALP-205 has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Furthermore, it has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cell proliferation.

Advantages and Limitations for Lab Experiments

ALP-205 has several advantages for lab experiments. It is a highly potent and selective inhibitor of COX-2, which makes it an ideal tool for studying the role of this enzyme in various diseases. Furthermore, it has been found to exhibit low toxicity and high solubility in water, which makes it easy to handle in the lab. However, one of the limitations of ALP-205 is that it is relatively expensive compared to other COX-2 inhibitors.

Future Directions

There are several potential future directions for the research on ALP-205. One of the areas of interest is its potential use as a therapeutic agent for various inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Furthermore, its antitumor activity makes it a promising candidate for the development of new anticancer drugs. Additionally, further studies are needed to elucidate the exact mechanism of action of ALP-205 and to identify any potential side effects associated with its use.
Conclusion:
ALP-205 is a novel compound that exhibits promising bioactivity against various diseases. Its potent anti-inflammatory, analgesic, and antipyretic effects, as well as its antitumor activity, make it a promising candidate for the development of new therapeutic agents. Further research is needed to fully understand its mechanism of action and to identify any potential side effects associated with its use.

Synthesis Methods

ALP-205 can be synthesized using a multistep process that involves the condensation of 1-(4-piperidinyl)-1H-pyrazole-5-carboxylic acid with N-acetyl-L-leucine, followed by the addition of 3-methylbutanoyl chloride. The reaction is carried out under carefully controlled conditions to obtain the pure product.

Scientific Research Applications

ALP-205 has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic effects in animal models. Furthermore, it has been shown to possess potent antitumor activity against various cancer cell lines.

properties

IUPAC Name

N-[2-[1-[(2S)-2-acetamido-4-methylpentanoyl]piperidin-4-yl]pyrazol-3-yl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35N5O3/c1-14(2)12-18(23-16(5)27)21(29)25-10-7-17(8-11-25)26-19(6-9-22-26)24-20(28)13-15(3)4/h6,9,14-15,17-18H,7-8,10-13H2,1-5H3,(H,23,27)(H,24,28)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWOCGYMHQJYIU-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCC(CC1)N2C(=CC=N2)NC(=O)CC(C)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC(CC1)N2C(=CC=N2)NC(=O)CC(C)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[1-(N-acetyl-L-leucyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide

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